molecular formula C12H19NO2 B15175156 Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate

Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate

Cat. No.: B15175156
M. Wt: 209.28 g/mol
InChI Key: DTHXBYFRDCALDU-ZJUUUORDSA-N
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Description

Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate is an organic compound that features a tert-butyl group, an ethynyl group, and a cyclopentyl ring

Preparation Methods

The synthesis of tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the use of a palladium-catalyzed coupling reaction to introduce the ethynyl group onto the cyclopentyl ring. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate include:

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl N-[(1S,3R)-3-ethynylcyclopentyl]carbamate

InChI

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1

InChI Key

DTHXBYFRDCALDU-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C#C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C#C

Origin of Product

United States

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